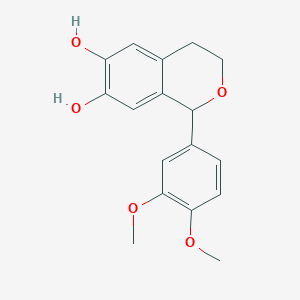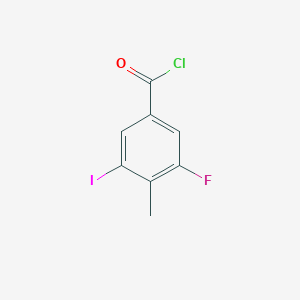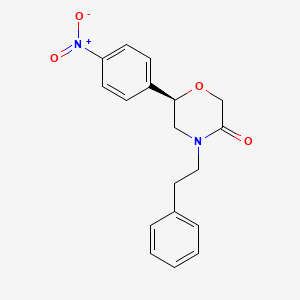
Dimethyl hexacontylphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl hexacontylphosphonate is an organophosphorus compound characterized by the presence of a phosphonate group bonded to a dimethyl and a hexacontyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyl hexacontylphosphonate can be synthesized through the Michaelis-Arbuzov reaction, which involves the reaction of a trialkyl phosphite with an alkyl halide. The reaction typically requires heating and can be catalyzed by Lewis acids to improve yield and efficiency . Another method involves the substitution or phosphonylation of H-phosphonate esters with alkyl halides under microwave irradiation, which significantly reduces reaction time .
Industrial Production Methods
Industrial production of this compound may involve large-scale Michaelis-Arbuzov reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl hexacontylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine or phosphite.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides and bases (e.g., sodium hydroxide) are commonly employed.
Major Products Formed
Oxidation: Phosphonic acids or phosphonates.
Reduction: Phosphines or phosphites.
Substitution: Various substituted phosphonates depending on the reagents used.
Applications De Recherche Scientifique
Dimethyl hexacontylphosphonate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of dimethyl hexacontylphosphonate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. It can also participate in phosphorylation reactions, transferring its phosphonate group to other molecules, which can alter their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl methylphosphonate: A related compound with similar chemical properties but a shorter alkyl chain.
Dimethyl ethylphosphonate: Another similar compound with an ethyl group instead of a hexacontyl group.
Uniqueness
Dimethyl hexacontylphosphonate is unique due to its long hexacontyl chain, which imparts distinct physical and chemical properties. This long chain can influence the compound’s solubility, reactivity, and interaction with biological molecules, making it suitable for specific applications that shorter-chain phosphonates may not be able to achieve .
Propriétés
Numéro CAS |
915792-00-6 |
|---|---|
Formule moléculaire |
C62H127O3P |
Poids moléculaire |
951.6 g/mol |
Nom IUPAC |
1-dimethoxyphosphorylhexacontane |
InChI |
InChI=1S/C62H127O3P/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37-38-39-40-41-42-43-44-45-46-47-48-49-50-51-52-53-54-55-56-57-58-59-60-61-62-66(63,64-2)65-3/h4-62H2,1-3H3 |
Clé InChI |
AKYUYYYCWIGKDI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCP(=O)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[2,3,5,6-Tetrafluoro-4-(5-thiophen-2-ylthiophen-2-yl)phenyl]-5-thiophen-2-ylthiophene](/img/structure/B14192000.png)
methyl]-](/img/structure/B14192007.png)
![4-Phenyl-3,4-dihydro-5H-pyrazolo[3,4-c]isoquinolin-5-one](/img/structure/B14192015.png)
![9-Benzyl-9-azabicyclo[6.2.0]decan-10-one](/img/structure/B14192024.png)

![4-Nitro-N-[6-oxo-3-(trifluoromethyl)cyclohexa-2,4-dien-1-ylidene]benzamide](/img/structure/B14192033.png)
![5-Chloro-2-[(1-methyl-1h-tetrazol-5-yl)methyl]-3-nitropyridine](/img/structure/B14192042.png)

![Piperazine, 1-[(4-chlorophenyl)[4-(1H-pyrazol-4-yl)phenyl]methyl]-](/img/structure/B14192058.png)
![2-[Bis(cyclopropylmethyl)amino]-5,6-dimethylpyridine-3-carbonitrile](/img/structure/B14192064.png)


